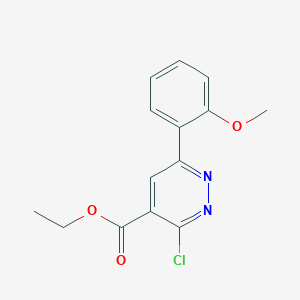

Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate

Beschreibung

Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate (CAS: 2097977-78-9) is a pyridazine derivative with a molecular formula of C₁₄H₁₃ClN₂O₃ and a molecular weight of 292.72 g/mol . The compound features a pyridazine core substituted with a chlorine atom at position 3, a 2-methoxyphenyl group at position 6, and an ethyl carboxylate ester at position 4.

Eigenschaften

IUPAC Name |

ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c1-3-20-14(18)10-8-11(16-17-13(10)15)9-6-4-5-7-12(9)19-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXESFXDBYKAZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Pyridazine Precursors

The synthesis begins with the preparation of pyridazine derivatives substituted at positions 4 and 6. This is commonly achieved by condensation of hydrazines with 1,4-dicarbonyl compounds or via cyclization reactions involving substituted hydrazones and β-keto esters.

Chlorination at the 3-Position

The pyridazinone intermediates are then converted into 3-chloropyridazines by treatment with chlorinating agents such as phosphoryl chloride (POCl$$_3$$).

- The reaction is carried out by heating the pyridazinone with POCl$$_3$$ at approximately 100°C for several hours.

- After completion, excess POCl$$_3$$ is removed under reduced pressure, and the residue is quenched with ice and aqueous ammonia to precipitate the chlorinated product.

- The crude product is purified by recrystallization from ethanol.

Introduction of the Ethyl Ester Group

The carboxylate group at the 4-position is typically introduced either by starting from ethyl cyanoacetate or by esterification of the corresponding carboxylic acid.

- In some synthetic routes, the ester functionality is present from the beginning (e.g., using ethyl cyanoacetate as a starting material).

- Alternatively, chlorinated pyridazine carboxylic acids can be esterified with ethanol in the presence of acid catalysts or by reaction with ethyl chloroformate under basic conditions.

Coupling with 2-Methoxyphenyl Substituent

The 2-methoxyphenyl substituent at the 6-position can be introduced through:

- Suzuki-Miyaura cross-coupling reactions between 3-chloropyridazine-4-carboxylate derivatives and 2-methoxyphenylboronic acid or its derivatives.

- The coupling reaction is typically catalyzed by palladium complexes in the presence of bases such as potassium carbonate, in solvents like toluene or dimethylformamide (DMF).

- Reaction temperatures range from 80°C to 110°C, and reaction times can vary from 6 to 24 hours depending on conditions.

Optimization and Industrial Considerations

- Chlorination with POCl$$_3$$ is a critical step; controlling temperature and reaction time is essential to avoid over-chlorination or decomposition.

- Continuous flow chemistry techniques have been explored to improve scalability, reaction control, and safety in industrial production.

- Minimizing solvent exchanges and using solvents like methyl isobutyl ketone (MIBK) can enhance yields and reduce production complexity, as demonstrated in related pyridazine derivative syntheses.

- Purification typically involves recrystallization and chromatographic techniques to achieve ≥95% purity.

Summary Table of Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Notes | Yield Range |

|---|---|---|---|---|

| 1 | Pyridazine ring formation | Hydrazone + ethyl cyanoacetate, EtOH, reflux | 6–18 h, monitored by TLC | Moderate to good (40–70%) |

| 2 | Chlorination at 3-position | POCl$$_3$$, 100°C, several hours | Excess reagent removed under vacuum | Good (60–80%) |

| 3 | Esterification / Ester introduction | Ethanol + acid catalyst or direct use of ethyl cyanoacetate | May be combined with step 1 | Good (70–85%) |

| 4 | Cross-coupling for 6-position substitution | Pd catalyst, 2-methoxyphenylboronic acid, base, 80–110°C | Suzuki coupling, 6–24 h | High (70–90%) |

Research Findings and Analytical Characterization

- NMR spectroscopy (¹H and ¹³C) is routinely used to confirm the substitution pattern and purity of the compound.

- IR spectroscopy identifies characteristic functional groups such as ester carbonyls and aromatic substituents.

- Mass spectrometry confirms molecular weight and composition.

- Melting points and chromatographic purity assessments are conducted to ensure product quality.

- Stability studies indicate the compound is stable under standard laboratory conditions but sensitive to extreme pH and temperature.

Analyse Chemischer Reaktionen

Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent at position 3 can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has diverse applications in several scientific domains:

Chemistry

- Building Block : Utilized as a precursor for synthesizing more complex heterocyclic compounds.

- Synthetic Methodologies : It aids in developing new synthetic pathways due to its unique structural features .

Biology

- Enzyme Inhibition Studies : The compound's structure allows for the exploration of enzyme interactions, particularly in inhibiting specific kinases involved in cell cycle regulation. It has shown potential in targeting cyclin-dependent kinases (CDKs), leading to G1 phase arrest in tumor cells .

- Receptor Binding : Its binding affinity to various receptors can be studied to understand its biological activity better .

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may have applications in drug development for treating diseases such as cancer and infectious diseases. Its structural components enhance its interaction with molecular targets critical for disease progression .

- Anticancer Properties : Similar compounds have demonstrated efficacy in inhibiting tumor growth across various cancer models, indicating a potential for therapeutic use .

Industry

- Material Science : The compound can be utilized in developing new materials with specific properties, including polymers and coatings .

Case Studies and Research Findings

Numerous studies have investigated the efficacy of ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of CDKs leading to reduced cell proliferation in vitro. |

| Study B | Anticancer Activity | Showed significant tumor growth inhibition in xenograft models using similar pyridazine derivatives. |

| Study C | Receptor Interaction | Identified binding affinity to specific receptors involved in metabolic pathways; potential implications for drug design. |

Wirkmechanismus

The mechanism of action of Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and methoxyphenyl groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and guide the design of more effective derivatives.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

| Compound Name (CAS) | Substituents (Pyridazine Positions) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|

| Ethyl 3-chloro-6-(2-methoxyphenyl)-pyridazine-4-carboxylate (2097977-78-9) | 3-Cl, 6-(2-MeO-Ph), 4-COOEt | C₁₄H₁₃ClN₂O₃ | 292.72 | Reference |

| Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (34750-70-4) | 3-Cl, 6-Ph, 4-COOEt | C₁₃H₁₁ClN₂O₂ | 262.69 | 0.89 |

| Methyl 3,6-dichloropyridazine-4-carboxylate (286946-24-5) | 3-Cl, 6-Cl, 4-COOMe | C₆H₄Cl₂N₂O₂ | 206.01 | 0.88 |

| Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (220287-28-5) | 3-Cl, 6-(4-Cl-Ph), 4-COOEt | C₁₃H₁₀Cl₂N₂O₂ | 297.14 | 0.87 |

| Ethyl 3,6-dichloropyridazine-4-carboxylate (34127-22-5) | 3-Cl, 6-Cl, 4-COOEt | C₇H₆Cl₂N₂O₂ | 221.04 | 0.91 |

Key Observations :

Substituent Position and Bioactivity: The 2-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl substituent in CAS 220287-28-5. In a 1998 study, Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (CAS 220287-28-5) was cyclized with hydrazines to synthesize pyrazolo[3,4-c]pyridazine derivatives, which exhibited measurable effects on the central nervous system (CNS) in pharmacological screenings .

Chlorine Substitution Patterns :

- Dichloro-substituted analogs (e.g., CAS 286946-24-5, 34127-22-5) exhibit higher electrophilicity, which may enhance reactivity in nucleophilic substitution reactions. However, these compounds lack aryl groups, limiting their utility in receptor-binding applications .

Similarity Scores :

- The highest structural similarity (0.91) is observed with Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS 34127-22-5), reflecting shared chlorine and ethyl carboxylate groups. However, the absence of an aryl substituent in this analog reduces its comparability in pharmacological contexts .

Biologische Aktivität

Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a chloro group and a methoxyphenyl moiety. These structural elements contribute to its biological activity by influencing interactions with various molecular targets, such as enzymes and receptors.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways crucial for disease progression.

- Receptor Binding : Its structural features allow binding to various receptors, potentially modulating signaling pathways involved in cellular responses.

These interactions can lead to therapeutic effects, particularly in cancer and infectious diseases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyridazine derivatives have shown promising results in inhibiting tumor growth in various cancer models. The presence of the chloro and methoxy groups may enhance the binding affinity to critical targets involved in cancer cell proliferation .

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit specific kinases associated with cell cycle regulation. For example, it has been suggested that similar compounds can effectively target cyclin-dependent kinases (CDKs), which play a vital role in cell cycle progression. The inhibition of CDKs leads to G1 phase arrest in tumor cells, thus preventing further proliferation .

Research Findings

Several studies have investigated the biological activity of related compounds:

- Cell Line Studies : this compound showed significant growth inhibition against various cancer cell lines, including colorectal and breast cancer cells. The IC50 values indicate potent activity, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Research has highlighted the importance of substituents on the pyridazine ring. Substituents like chloro and methoxy enhance solubility and bioavailability, which are crucial for effective drug design .

- Case Studies : In animal models, compounds with similar structures have demonstrated reduced tumor growth rates and improved survival rates when administered alongside conventional therapies. This indicates a synergistic effect that could be leveraged in clinical settings .

Table 1: Biological Activity Summary

Table 2: IC50 Values Against Selected Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT15 (Colorectal) | 0.30 |

| MCF7 (Breast) | 0.25 |

| MDA-MB-231 (Breast) | 0.20 |

| A549 (Lung) | 0.50 |

Q & A

Basic Research Questions

Q. How can the structure of Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments, with -NMR identifying aromatic protons (e.g., methoxy and pyridazine substituents) and -NMR verifying carbonyl and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the pyridazine core .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths, angles, and spatial arrangement .

Q. What are common synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Core Formation : Condensation of substituted pyridazine precursors (e.g., dichloropyridazine derivatives) with aryl aldehydes under acid/base catalysis.

- Chlorination : Use of POCl or SOCl to introduce the chloro substituent at position 3 .

- Esterification : Ethyl ester introduction via nucleophilic acyl substitution (e.g., ethanol with activated carboxylic acid intermediates) .

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) isolates the product .

Q. What key spectroscopic characteristics distinguish this compound?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1250 cm (C-O of methoxy group) .

- UV-Vis : Absorption bands at 250–300 nm due to π→π* transitions in the pyridazine and aromatic rings .

- -NMR : Distinct singlet for methoxy protons (~δ 3.8 ppm) and coupling patterns for pyridazine protons .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for regioselective chlorination .

- Solvent Optimization : Polar aprotic solvents (e.g., DMAc or DMF) enhance solubility of intermediates, as shown in similar pyridazine syntheses .

- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions during esterification .

- Real-Time Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust parameters dynamically .

Q. What computational methods are suitable for analyzing conformational dynamics?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict stable conformers and torsional angles .

- Ring Puckering Analysis : Apply Cremer-Pople parameters (amplitude , phase ) to quantify deviations from planarity in the pyridazine ring .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) on rotational freedom of the methoxyphenyl group .

Q. How can contradictions in spectroscopic data be resolved during structural analysis?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA) .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond connectivity; hydrogen atoms can be placed via difference Fourier maps .

- 2D NMR : - HSQC/HMBC correlations confirm through-space and through-bond interactions, especially for overlapping signals .

Q. What strategies are effective for investigating biological activity mechanisms?

- Methodological Answer :

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., ATP-binding pockets) .

- SAR Studies : Synthesize analogs (e.g., varying substituents at positions 3 and 6) to correlate structural features with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.